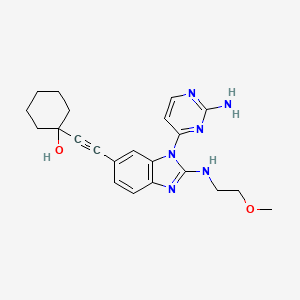

GNE 2861

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMIHOUHYSGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-2861: A Technical Guide to its Mechanism of Action as a Group II PAK Inhibitor in ERα-Positive Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-2861 is a potent and selective small molecule inhibitor of Group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6. This technical guide provides an in-depth overview of the mechanism of action of GNE-2861, with a particular focus on its role in modulating estrogen receptor alpha (ERα) signaling in the context of breast cancer. Data presented herein is compiled from publicly available research, summarizing key quantitative metrics, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). Group II PAKs, and particularly PAK4, have emerged as significant targets in oncology due to their frequent overexpression in various cancers and their association with poor prognosis.

GNE-2861 has been identified as a highly selective inhibitor of Group II PAKs. Its mechanism of action is of significant interest, especially in the context of endocrine-resistant breast cancer, where it has been shown to restore sensitivity to tamoxifen. This document will explore the molecular interactions and downstream effects of GNE-2861.

Core Mechanism of Action: Inhibition of Group II PAKs

GNE-2861 functions as an ATP-competitive inhibitor of Group II PAKs. Its selectivity for this group over Group I PAKs is a key feature, minimizing off-target effects. The primary molecular targets of GNE-2861 are PAK4, PAK5, and PAK6.

Quantitative Inhibition Data

The inhibitory activity of GNE-2861 against its target kinases has been quantified through various biochemical assays. The following tables summarize the key potency and selectivity data.

| Target Kinase | IC50 (nM) [1][2][3] | Ki (nM) [4] |

| PAK4 | 7.5 | 3.3 |

| PAK5 | 36 | Not Reported |

| PAK6 | 126 | Not Reported |

Table 1: Inhibitory Potency of GNE-2861 against Group II PAKs.

| Kinase | IC50 (µM) [5] |

| PAK1 | 5.42 |

| PAK2 | 0.97 |

| PAK3 | >10 |

Table 2: Selectivity of GNE-2861 against Group I PAKs.

Modulation of Estrogen Receptor Alpha (ERα) Signaling

A critical aspect of GNE-2861's mechanism of action, particularly in breast cancer, is its interplay with the estrogen receptor alpha (ERα) signaling pathway. Research has elucidated a positive feedback loop between PAK4 and ERα that contributes to tamoxifen resistance. GNE-2861 disrupts this loop, thereby re-sensitizing resistant cells to endocrine therapy.[6][7][8]

The signaling pathway can be summarized as follows:

-

ERα binds to the PAK4 gene, promoting its expression.

-

The expressed PAK4 protein, in turn, stabilizes the ERα protein.

-

PAK4 phosphorylates ERα at Serine-305.

-

This phosphorylation event enhances ERα transcriptional activity, leading to the expression of ERα target genes that drive cell proliferation.

GNE-2861, by inhibiting PAK4, breaks this cycle. This leads to decreased ERα protein stability and a subsequent reduction in the transcription of ERα target genes.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GNE-2861.

Cell Viability and Proliferation (WST-1 Assay)

This protocol is used to assess the effect of GNE-2861 on the viability and proliferation of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

96-well cell culture plates

-

Complete cell culture medium

-

GNE-2861 stock solution (in DMSO)

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of GNE-2861 in complete medium.

-

Remove the medium from the wells and add 100 µL of the GNE-2861 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

siRNA-Mediated Knockdown of PAK4

This protocol is used to specifically reduce the expression of PAK4 to study its role in the observed effects of GNE-2861.

Materials:

-

Breast cancer cell lines

-

6-well cell culture plates

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX transfection reagent

-

siRNA targeting PAK4 and a non-targeting control siRNA

-

Complete cell culture medium

Procedure:

-

Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.

-

For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.

-

For each well, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate for 48-72 hours before proceeding with downstream analysis (e.g., immunoblotting).

Immunoblotting

This protocol is used to detect the protein levels of PAK4, ERα, and phosphorylated ERα (Ser305) following treatment with GNE-2861 or siRNA knockdown.

Materials:

-

Treated or transfected cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PAK4, anti-ERα, anti-phospho-ERα Ser305, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

In Vitro Kinase Assay

This protocol is used to determine the IC50 of GNE-2861 against purified PAK kinases. A common method is a radiometric assay using ³²P-ATP or a fluorescence-based assay.

Materials:

-

Recombinant human PAK4, PAK5, or PAK6 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

-

Substrate peptide (e.g., a generic PAK substrate)

-

ATP (with [γ-³²P]ATP for radiometric assay)

-

GNE-2861 serial dilutions

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the specific PAK enzyme, and the substrate peptide.

-

Add serial dilutions of GNE-2861 to the reaction mixture and incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding phosphoric acid).

-

For a radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For a fluorescence-based assay, measure the signal according to the kit manufacturer's instructions.

-

Calculate the percent inhibition at each GNE-2861 concentration and determine the IC50 value.

Conclusion

GNE-2861 is a potent and selective inhibitor of Group II PAKs that demonstrates a clear mechanism of action involving the disruption of a critical oncogenic signaling pathway in ERα-positive breast cancer. By inhibiting PAK4, GNE-2861 leads to the destabilization of ERα and a reduction in its transcriptional activity. This mechanism provides a strong rationale for its potential therapeutic use, particularly in overcoming tamoxifen resistance. The experimental protocols detailed in this guide provide a framework for the further investigation of GNE-2861 and other Group II PAK inhibitors in preclinical and clinical research. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of the complex biological processes involved.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dynamics of Protein Expression Reveals Primary Targets and Secondary Messengers of Estrogen Receptor Alpha Signaling in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. 2.6. Western Blot Analysis for ER-α Expression [bio-protocol.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

what is GNE-2861 used for in research

An In-depth Technical Guide to GNE-2861 in Research

Introduction

GNE-2861 is a potent and highly selective small molecule inhibitor of group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2][3] In the field of cancer research, GNE-2861 has emerged as a critical tool for investigating the roles of these kinases in tumorigenesis, cell signaling, and drug resistance. Its primary and most well-documented application is in the study of breast cancer, particularly in overcoming acquired resistance to tamoxifen, a standard endocrine therapy.[4][5] This guide provides a comprehensive overview of GNE-2861's mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

GNE-2861 exerts its effects by competitively inhibiting the ATP-binding site of group II PAKs.[6] Research has primarily focused on its inhibition of PAK4, a kinase that is frequently overexpressed in various cancers and is associated with poor patient outcomes.[4][7]

In the context of tamoxifen-resistant breast cancer, GNE-2861 has been shown to disrupt a positive feedback loop between PAK4 and Estrogen Receptor Alpha (ERα), a key driver of breast cancer growth.[4][8] The mechanism involves the following key steps:

-

ERα-mediated Upregulation of PAK4: ERα directly binds to the promoter of the PAK4 gene, enhancing its transcription and leading to increased PAK4 protein levels.[4]

-

PAK4-mediated Stabilization and Activation of ERα: In turn, PAK4 phosphorylates ERα at the serine 305 residue (S305).[4][8] This phosphorylation event stabilizes the ERα protein and enhances its transcriptional activity, leading to the expression of ERα target genes that promote cell proliferation.[4]

-

Disruption by GNE-2861: By inhibiting the kinase activity of PAK4, GNE-2861 prevents the phosphorylation of ERα at S305. This leads to decreased ERα stability and transcriptional activity, effectively breaking the feedback loop.[4] Consequently, the cancer cells become resensitized to the inhibitory effects of tamoxifen.[4][5]

Quantitative Data

The inhibitory activity of GNE-2861 has been quantified against various PAK isoforms, demonstrating its high selectivity for group II PAKs over group I PAKs. Additionally, its efficacy in sensitizing resistant breast cancer cells to tamoxifen has been determined.

| Target | IC50 (nM) | Reference |

| PAK4 | 7.5 | [1][3][9] |

| PAK5 | 36 | [1][9] |

| PAK6 | 126 | [1][9] |

| PAK1 | 5420 | [2] |

| PAK2 | 970 | [2] |

| PAK3 | >10000 | [2] |

| Cell Line | Treatment | Approximate Tamoxifen IC50 (µM) | Reference |

| MCF-7 (Tamoxifen-sensitive) | Vehicle | 7 | [5] |

| MCF-7/LCC2 (Tamoxifen-resistant) | Vehicle | 14 | [5] |

| MCF-7/LCC2 (Tamoxifen-resistant) | 50 µM GNE-2861 | Restored to levels similar to sensitive cells | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving GNE-2861, primarily adapted from studies on tamoxifen-resistant breast cancer.

Cell Culture and Reagents

-

Cell Lines:

-

MCF-7 (ERα-positive, tamoxifen-sensitive human breast cancer cell line)

-

T47D (ERα-positive human breast cancer cell line)

-

MCF-7/LCC2 (Tamoxifen-resistant human breast cancer cell line)[10]

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

GNE-2861 Preparation: GNE-2861 is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10-50 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture medium.

WST-1 Cell Viability Assay

This assay is used to quantify cell proliferation and determine the IC50 of tamoxifen in the presence or absence of GNE-2861.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MCF-7/LCC2) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubation: Allow cells to attach and grow for 24 hours at 37°C.

-

Treatment: Treat the cells with varying concentrations of tamoxifen (e.g., 0-20 µM) with or without a fixed concentration of GNE-2861 (e.g., 50 µM). A vehicle control (DMSO) should be included.

-

Incubation: Incubate the treated cells for 48 hours at 37°C.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

siRNA-mediated Gene Knockdown of PAK4

This protocol is used to specifically reduce the expression of PAK4 to study its functional role.

-

siRNA Preparation: Resuspend siRNA targeting PAK4 and a non-targeting control siRNA according to the manufacturer's instructions.

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 6-well plates so that they reach 50-70% confluency at the time of transfection.

-

Transfection:

-

Dilute the siRNA in serum-free medium.

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the transfection complexes to the cells.

-

-

Incubation: Incubate the cells for 48-72 hours at 37°C.

-

Verification of Knockdown: Harvest the cells and perform Western blotting or quantitative real-time PCR (qRT-PCR) to confirm the reduction in PAK4 protein or mRNA levels, respectively.

Co-Immunoprecipitation (Co-IP) of PAK4 and ERα

This technique is used to demonstrate the physical interaction between PAK4 and ERα within the cell.

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-PAK4 or anti-ERα) or a control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., anti-ERα if PAK4 was the bait) to confirm the interaction.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if ERα directly binds to the promoter region of the PAK4 gene.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-ERα antibody or a control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the putative ERα binding site in the PAK4 promoter. The results are typically expressed as a percentage of the input DNA.

Visualizations

The following diagrams illustrate the key signaling pathway and an experimental workflow related to GNE-2861 research.

References

- 1. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells. [publications-affiliated.scilifelab.se]

- 2. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PAK4 suppresses RELB to prevent senescence-like growth arrest in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Curcumin induces cell death and restores tamoxifen sensitivity in the antiestrogen-resistant breast cancer cell lines MCF-7/LCC2 and MCF-7/LCC9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tamoxifen Resistance in Breast Cancer Is Regulated by the EZH2–ERα–GREB1 Transcriptional Axis | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 10. MCF7/LCC2: a 4-hydroxytamoxifen resistant human breast cancer variant that retains sensitivity to the steroidal antiestrogen ICI 182,780 - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-2861: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics and mechanism of action of GNE-2861, a potent and selective inhibitor of Group II p21-activated kinases (PAKs). The information presented herein is intended to support further research and drug development efforts centered on this compound and its targets.

Target Profile and Binding Affinity

GNE-2861 is a small molecule inhibitor that demonstrates high affinity and selectivity for Group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2] It is notably selective for this group over Group I PAKs (PAK1, PAK2, and PAK3).[1][3] The primary molecular target is the serine/threonine-protein kinase PAK4.[3] The compound's inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity by the inhibition constant (Ki).

The binding affinities of GNE-2861 for its primary targets and its selectivity over related kinases are summarized below. This data highlights the compound's potent inhibition of PAK4 and its selectivity profile.

| Target Protein | Measurement | Value (nM) |

| Group II PAKs | ||

| PAK4 | IC50 | 7.5[1][2] |

| Ki | 3.3[3] | |

| PAK5 | IC50 | 126[1] |

| PAK6 | IC50 | 36[1][2] |

| Group I PAKs (Selectivity) | ||

| PAK1 | IC50 | 5,420 (5.42 µM)[1] |

| Ki | 2,900 (2.9 µM)[3] | |

| PAK2 | IC50 | 970 (0.97 µM)[1] |

| PAK3 | IC50 | >10,000 (>10 µM)[1] |

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and cellular target engagement of GNE-2861.

The inhibitory activity of GNE-2861 on PAK4 was determined using a biochemical assay that measures the phosphorylation of a peptide substrate via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3] This method provides a robust and sensitive platform for quantifying enzyme kinetics and inhibitor potency.[4]

Principle: TR-FRET assays utilize the energy transfer between a donor fluorophore (e.g., a europium or terbium-labeled antibody) and an acceptor fluorophore (e.g., a dye-labeled substrate).[5] When the donor and acceptor are in close proximity (<10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[5][6] In a kinase assay, phosphorylation of a biotinylated peptide substrate by the kinase allows for the binding of a europium-labeled anti-phospho-antibody (donor) and dye-labeled streptavidin (acceptor), bringing them into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, thus reducing the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer suitable for kinase activity (e.g., Tris-HCl, MgCl2, DTT).

-

Dilute recombinant human PAK4 kinase domain to the desired concentration in the reaction buffer.

-

Prepare a solution of the FRET peptide substrate and ATP at appropriate concentrations.

-

Perform serial dilutions of GNE-2861 in DMSO, followed by a final dilution in the reaction buffer.

-

-

Assay Execution:

-

Dispense the GNE-2861 dilutions into a low-volume, 384-well black assay plate.[7]

-

Add the PAK4 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the reaction for a specified time (e.g., 60-90 minutes) at room temperature, protected from light.

-

-

Detection:

-

Stop the kinase reaction by adding a detection solution containing EDTA, a terbium-labeled anti-phospho-substrate antibody, and a dye-labeled streptavidin.

-

Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor at ~340 nm and measure emissions at the donor (~620 nm) and acceptor (~665 nm) wavelengths after a time delay (typically 50-100 µs) to reduce background fluorescence.[6][7]

-

-

Data Analysis:

-

Calculate the ratio of the acceptor emission to the donor emission.

-

Plot the emission ratio against the logarithm of the GNE-2861 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To confirm that GNE-2861 binds to its intended target, PAK4, within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed.[8] CETSA measures the thermal stabilization of a target protein upon ligand binding.[9]

Principle: When a small molecule binds to its target protein, it generally increases the protein's thermodynamic stability.[9] In a CETSA experiment, cells are treated with the compound and then heated. The bound ligand stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation. Consequently, more soluble target protein remains in the supernatant of compound-treated cells compared to vehicle-treated cells at elevated temperatures.[9][10]

Protocol:

-

Cell Treatment:

-

Culture cells (e.g., HEK293T or a relevant cancer cell line) to near confluency.

-

Treat the cells with various concentrations of GNE-2861 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) under normal culture conditions.

-

-

Thermal Denaturation:

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble PAK4 protein in each sample by Western blot using a specific anti-PAK4 antibody.

-

Quantify the band intensities and plot the amount of soluble PAK4 as a function of temperature for both vehicle- and GNE-2861-treated samples. A shift in the melting curve to higher temperatures in the presence of GNE-2861 indicates target engagement.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway involving GNE-2861's target and the experimental workflows for its characterization.

Caption: PAK4-ERα positive feedback loop in tamoxifen-resistant breast cancer and its inhibition by GNE-2861.[11][12]

Caption: Workflow for determining GNE-2861 IC50 using a TR-FRET kinase assay.

Caption: Workflow for confirming cellular target engagement of GNE-2861 via CETSA.

References

- 1. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Probe GNE-2861 | Chemical Probes Portal [chemicalprobes.org]

- 4. dcreport.org [dcreport.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

GNE-2861: A Technical Guide to its Selectivity Profile for PAK4, PAK5, and PAK6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GNE-2861, a potent inhibitor of the Group II p21-activated kinases (PAKs): PAK4, PAK5, and PAK6. This document details the quantitative biochemical and cellular data, the experimental methodologies used to obtain this data, and the relevant signaling pathways.

Quantitative Selectivity Profile of GNE-2861

GNE-2861 demonstrates potent inhibition of Group II PAKs with notable selectivity over Group I PAKs and a broader panel of kinases. The following tables summarize the key quantitative data for GNE-2861's inhibitory activity.

Table 1: Biochemical Potency of GNE-2861 against Group II PAKs

| Target | IC50 (nM) | Ki (nM) |

| PAK4 | 7.5[1][2][3] | 3.3[4] |

| PAK5 | 126[2][3] | - |

| PAK6 | 36[1][2][3] | - |

Table 2: Selectivity of GNE-2861 against Group I PAKs

| Target | IC50 (µM) |

| PAK1 | 5.42[2][3] |

| PAK2 | 0.97[2][3] |

| PAK3 | >10[2][3] |

Table 3: Off-Target Kinase Selectivity

GNE-2861 was profiled against a panel of 222 kinases and showed minimal off-target activity.

| Assay Condition | Number of Kinases Inhibited <50% | Key Off-Targets (if any) |

| 100 nM GNE-2861 | >219 | JAK3, KHS1, MAP4K4, MINK1 (at 1 µM)[2][3] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of GNE-2861.

Biochemical Kinase Inhibition Assays

The potency and selectivity of GNE-2861 were primarily determined using in vitro biochemical assays that measure the phosphorylation of a substrate by the target kinase. Commonly employed methods include:

2.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format is widely used for its robustness and high-throughput capabilities.

-

Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., XL665) on a biotinylated peptide substrate. Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, resulting in a FRET signal.

-

General Protocol:

-

Reaction Setup: In a 384-well plate, the kinase (e.g., recombinant human PAK4), the peptide substrate, and varying concentrations of GNE-2861 are incubated in a kinase reaction buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

-

Detection: A solution containing the TR-FRET detection reagents (Europium-labeled antibody and streptavidin-XL665) in a detection buffer containing EDTA (to stop the kinase reaction) is added.

-

Signal Reading: After an incubation period to allow for antibody-substrate binding, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

2.1.2. ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Principle: The assay is a two-step process. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

-

General Protocol:

-

Kinase Reaction: The kinase, substrate, and GNE-2861 are incubated in a reaction buffer. The reaction is started by adding ATP.

-

ATP Depletion: After incubation, the ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any unconsumed ATP.

-

ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are calculated from the dose-response curves.

-

Cellular Assays

Cellular assays are crucial for determining the effect of an inhibitor on its target within a biological context.

2.2.1. Cellular Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)

While specific cellular target engagement data for GNE-2861 is not extensively published, CETSA is a standard method to confirm that a compound binds to its intended target in cells.

-

Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal shift can be detected and quantified.

-

General Protocol:

-

Cell Treatment: Intact cells are treated with various concentrations of GNE-2861 or a vehicle control.

-

Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated fraction by centrifugation.

-

Protein Detection: The amount of the target protein (e.g., PAK4) remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Group II PAKs and a typical experimental workflow for kinase inhibitor profiling.

Caption: Simplified PAK4 signaling pathway.

Caption: Key roles of PAK5 in cellular processes.

Caption: PAK6 signaling and its interaction with the Androgen Receptor.

Caption: General workflow for kinase inhibitor profiling.

References

GNE-2861: A Targeted Approach to Disrupting Cancer Cell Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. One such area of intense investigation is the role of p21-activated kinases (PAKs) in oncogenesis and therapeutic resistance. GNE-2861, a potent and selective inhibitor of group II PAKs, has emerged as a valuable tool for dissecting the intricate signaling networks governed by these kinases and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the role of GNE-2861 in cancer cell signaling, with a particular focus on its mechanism of action in overcoming therapeutic resistance in breast cancer.

Core Signaling Pathway: The PAK4-ERα Positive Feedback Loop in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, a critical signaling axis involving p21-activated kinase 4 (PAK4) and estrogen receptor alpha (ERα) has been identified as a key driver of cell proliferation and resistance to endocrine therapies like tamoxifen.[1][2][3] This pathway operates as a positive feedback loop, creating a self-sustaining signaling cascade that promotes cancer cell survival and growth.

The mechanism unfolds as follows:

-

ERα-mediated Transcription of PAK4: Estrogen receptor alpha, upon activation, binds to the promoter region of the PAK4 gene, driving its transcription and leading to an increase in PAK4 protein levels.[1]

-

PAK4-mediated Phosphorylation and Stabilization of ERα: In turn, the newly synthesized PAK4 protein phosphorylates ERα at the serine 305 residue (Ser305).[1][2] This phosphorylation event is crucial as it stabilizes the ERα protein and enhances its transcriptional activity.

-

Sustained Pro-tumorigenic Signaling: The stabilized and hyperactive ERα then further promotes the expression of its target genes, including PAK4, thus perpetuating the cycle.[1][3] This feedback loop is a significant contributor to the development of tamoxifen resistance in ER+ breast cancer.[1][2]

The following diagram illustrates this positive feedback loop:

The Role of GNE-2861 in Disrupting Cancer Cell Signaling

GNE-2861 is a small molecule inhibitor that selectively targets group II p21-activated kinases, which include PAK4, PAK5, and PAK6.[1] Its primary mechanism of action in the context of ER+ breast cancer is the disruption of the PAK4-ERα positive feedback loop. By inhibiting the kinase activity of PAK4, GNE-2861 prevents the phosphorylation of ERα at Ser305.[1][2] This abrogation of a key activating step leads to a cascade of downstream effects:

-

Decreased ERα Stability and Activity: Without the stabilizing phosphorylation by PAK4, the ERα protein is destabilized, and its transcriptional activity is diminished.[4]

-

Reduced ERα-mediated Gene Expression: The inhibition of ERα activity leads to a downregulation of its target genes, including PAK4 itself, thus breaking the positive feedback loop.

-

Restoration of Tamoxifen Sensitivity: In tamoxifen-resistant breast cancer cells, where the PAK4-ERα loop is often hyperactive, GNE-2861's ability to dampen this signaling axis re-sensitizes the cells to the inhibitory effects of tamoxifen.[1][2] Pharmacological treatment with GNE-2861 has been shown to restore tamoxifen sensitivity in tamoxifen-resistant MCF-7/LCC2 breast cancer cells.[1]

The intervention of GNE-2861 in this pathway is visualized below:

Quantitative Data

The efficacy of GNE-2861 as a PAK inhibitor and its impact on tamoxifen sensitivity have been quantified in preclinical studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of GNE-2861 against Group II PAKs

| Kinase | IC50 (nM) |

| PAK4 | 7.5 |

| PAK5 | 36 |

| PAK6 | 126 |

Data sourced from MedchemExpress.[5]

Table 2: Effect of GNE-2861 on Tamoxifen Sensitivity in Breast Cancer Cell Lines

| Cell Line | Treatment | Approximate Tamoxifen IC50 (µM) |

| MCF-7/Control | Vehicle | 7 |

| MCF-7/Control | GNE-2861 (50 µM) | < 7 (sensitized) |

| MCF-7/LCC2 (Tamoxifen-Resistant) | Vehicle | 14 |

| MCF-7/LCC2 (Tamoxifen-Resistant) | GNE-2861 (50 µM) | ~7 (restored sensitivity) |

Data derived from Zhuang et al., 2015.[1][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of GNE-2861 in cancer cell signaling.

Cell Culture and Reagents

-

Cell Lines:

-

MCF-7 (ERα-positive human breast cancer cell line)

-

T47D (ERα-positive human breast cancer cell line)

-

MCF-7/LCC2 (Tamoxifen-resistant derivative of MCF-7)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents:

-

GNE-2861 (dissolved in DMSO to create a stock solution)

-

Tamoxifen (dissolved in ethanol or DMSO)

-

17β-estradiol (E2)

-

WST-1 Cell Proliferation Assay

This assay is used to quantify the number of viable cells in response to treatment with GNE-2861 and/or tamoxifen.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of GNE-2861 and/or tamoxifen. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting

This technique is used to detect changes in protein levels (e.g., ERα, PAK4) and phosphorylation status (e.g., p-ERα Ser305) following treatment.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-ERα, anti-PAK4, anti-p-ERα Ser305, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Estrogen Response Element (ERE) Luciferase Assay

This reporter assay measures the transcriptional activity of ERα.

-

Transfection: Co-transfect cells with an ERE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with E2, GNE-2861, or a combination thereof.

-

Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

The general workflow for these key experiments is depicted in the following diagram:

References

- 1. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells. [publications-affiliated.scilifelab.se]

- 3. oncotarget.com [oncotarget.com]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

GNE-2861 In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Abstract

GNE-2861 is a potent and selective inhibitor of group II p21-activated kinases (PAKs), demonstrating significant activity against PAK4, PAK5, and PAK6.[1][2] This application note provides detailed protocols for a suite of in vitro assays to characterize the biochemical and cellular effects of GNE-2861. The included methodologies cover biochemical kinase assays, cellular viability and migration assays, and co-treatment protocols to investigate synergistic effects with other therapeutic agents. All quantitative data is summarized for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PAK inhibitors and their therapeutic potential.

Introduction

p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Cdc42 and Rac. They are broadly classified into two groups, with group II comprising PAK4, PAK5, and PAK6. These kinases are implicated in a variety of fundamental cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[3][4] Dysregulation of group II PAK signaling, particularly PAK4, has been linked to the progression of various cancers, making them attractive targets for therapeutic intervention.[5][6]

GNE-2861 has emerged as a valuable chemical probe for studying the biological functions of group II PAKs due to its high potency and selectivity over group I PAKs.[1] Understanding the in vitro characteristics of GNE-2861 is crucial for its application in basic research and preclinical drug development. This application note provides detailed protocols for assays to assess the biochemical potency of GNE-2861 against its target kinases and to evaluate its functional effects on cancer cells.

Data Presentation

Table 1: Biochemical Potency of GNE-2861

| Target | IC50 (nM) | Assay Type | Reference |

| PAK4 | 7.5 | Biochemical Kinase Assay | [1][2] |

| PAK5 | 126 | Biochemical Kinase Assay | [1] |

| PAK6 | 36 | Biochemical Kinase Assay | [1] |

| PAK1 | 5420 | Biochemical Kinase Assay | [1] |

| PAK2 | 970 | Biochemical Kinase Assay | [1] |

| PAK3 | >10000 | Biochemical Kinase Assay | [1] |

Table 2: Cellular Activity of GNE-2861 in Combination with Tamoxifen

| Cell Line | Treatment | Approximate IC50 of Tamoxifen (µM) | Reference |

| MCF-7/Control | Vehicle | 7 | [7][8] |

| MCF-7/Control | 50 µM GNE-2861 | Significantly Reduced | [7] |

| MCF-7/LCC2 (Tamoxifen-resistant) | Vehicle | 14 | [7][8] |

| MCF-7/LCC2 (Tamoxifen-resistant) | 50 µM GNE-2861 | Restored to level of MCF-7/Control | [7] |

Signaling Pathway

The signaling pathway diagram below illustrates the central role of PAK4 in cytoskeletal regulation and its crosstalk with the Estrogen Receptor alpha (ERα) signaling pathway. GNE-2861, by inhibiting PAK4, can modulate these pathways.

Caption: GNE-2861 inhibits PAK4, impacting cytoskeletal dynamics and ERα signaling.

Experimental Protocols

Biochemical Kinase Assay (TR-FRET)

This protocol is adapted from a general LanthaScreen™ kinase assay and is suitable for determining the IC50 of GNE-2861 against PAK4.

Workflow Diagram:

Caption: Workflow for the TR-FRET biochemical kinase assay.

Materials:

-

Recombinant human PAK4 kinase

-

Fluorescently labeled substrate peptide (e.g., Fluorescein-labeled peptide)

-

Terbium-labeled anti-phospho-substrate antibody

-

ATP

-

GNE-2861

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

TR-FRET dilution buffer

-

EDTA

-

384-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase reaction buffer. The final concentration should be optimized to yield a robust signal (e.g., EC80 value).

-

Prepare a 2X substrate and ATP solution in kinase reaction buffer. The ATP concentration should be at its apparent Km (Km,app).

-

Prepare a serial dilution of GNE-2861 in 100% DMSO, then dilute further in kinase reaction buffer to create a 4X final concentration.

-

-

Assay Protocol:

-

Add 2.5 µL of the 4X GNE-2861 dilution to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X kinase solution to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA.

-

Add 10 µL of TR-FRET dilution buffer containing the terbium-labeled detection antibody.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor emission).

-

Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

Cell Viability Assay (WST-1)

This protocol is based on the methodology used to assess the effect of GNE-2861 on the viability of breast cancer cells, particularly in combination with tamoxifen.[7]

Workflow Diagram:

Caption: Workflow for the WST-1 cell viability assay.

Materials:

-

MCF-7 or other suitable cancer cell lines

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

GNE-2861

-

Tamoxifen (optional, for co-treatment studies)

-

WST-1 reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of GNE-2861 and/or tamoxifen in culture medium.

-

Remove the old medium from the wells and add 100 µL of the treatment-containing medium. For co-treatment, a fixed concentration of one compound can be used with a serial dilution of the other. A study demonstrated the use of 50 µM GNE-2861.[7]

-

Include vehicle-treated control wells.

-

-

Incubation and Detection:

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[7]

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle-treated control to determine the percentage of cell viability.

-

Plot the percentage of viability against the drug concentration to determine the IC50 value.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay provides a simple and effective way to assess the effect of GNE-2861 on cell migration.

Workflow Diagram:

Caption: Workflow for the wound healing (scratch) assay.

Materials:

-

Cancer cell line capable of forming a monolayer (e.g., MDA-MB-231)

-

Cell culture medium

-

GNE-2861

-

6-well or 12-well plates

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

-

Creating the Wound:

-

Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

-

Gently wash the well with PBS or serum-free medium to remove detached cells and debris.

-

-

Treatment and Imaging:

-

Replace the wash buffer with fresh culture medium containing the desired concentration of GNE-2861 or vehicle control.

-

Immediately capture images of the scratch at multiple defined locations for each well (Time 0).

-

Incubate the plate at 37°C and capture images at the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.

-

Compare the rate of wound closure between GNE-2861-treated and vehicle-treated cells.

-

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of GNE-2861. The biochemical assays are essential for confirming the potency and selectivity of the inhibitor, while the cellular assays offer insights into its functional consequences on cancer cell viability and migration. The co-treatment protocol with tamoxifen highlights the potential of GNE-2861 to overcome drug resistance. By employing these standardized methods, researchers can effectively investigate the therapeutic potential of GNE-2861 and further elucidate the role of group II PAKs in health and disease.

References

- 1. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A novel p21-activated kinase binds the actin and microtubule networks and induces microtubule stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p21-activated kinases in neural cytoskeletal remodeling and related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 7. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for GNE-2861 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-2861, a potent and selective inhibitor of group II p21-activated kinases (PAKs), in cell culture experiments. The provided protocols are intended to serve as a foundation for investigating the effects of GNE-2861 on various cellular processes, particularly in the context of cancer research.

Introduction

GNE-2861 is a small molecule inhibitor that selectively targets the group II p21-activated kinases (PAKs), which include PAK4, PAK5, and PAK6.[1][2][3] These kinases are crucial regulators of various cellular functions, including cell proliferation, migration, and survival. Dysregulation of group II PAKs has been implicated in the progression of several cancers, making them attractive therapeutic targets. GNE-2861 has been shown to inhibit tumor cell proliferation and migration and can sensitize tamoxifen-resistant breast cancer cells to tamoxifen by modulating estrogen receptor alpha (ERα) signaling.[2][4][5]

Mechanism of Action

GNE-2861 exerts its biological effects by inhibiting the kinase activity of group II PAKs. This inhibition disrupts downstream signaling pathways that are critical for cancer cell pathophysiology. A key mechanism involves the interplay between PAK4 and estrogen receptor alpha (ERα). In certain breast cancer cells, a positive feedback loop exists where ERα promotes the expression of PAK4, and PAK4, in turn, phosphorylates and stabilizes ERα, enhancing its transcriptional activity.[4][5] This reciprocal activation contributes to tamoxifen resistance. GNE-2861 disrupts this loop by inhibiting PAK4, leading to decreased ERα activity and a restoration of sensitivity to tamoxifen.[4][5]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-talk between p21-activated kinase 4 and ERα signaling triggers endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Western Blot Analysis of GNE-2861-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis on cells treated with GNE-2861, a selective inhibitor of group II p21-activated kinases (PAKs). The primary application demonstrated is the assessment of changes in protein expression of key signaling molecules, Estrogen Receptor Alpha (ERα) and PAK4, in breast cancer cell lines.

Introduction

GNE-2861 is a potent and specific inhibitor of group II PAKs, which include PAK4, PAK5, and PAK6.[1][2] These kinases are implicated in various cellular processes, including cell proliferation, survival, and migration. In the context of breast cancer, PAK4 has been shown to play a crucial role in estrogen receptor signaling.[1][2] GNE-2861 has been utilized to probe the functional role of group II PAKs and has been observed to decrease ERα protein levels in breast cancer cells, suggesting a potential therapeutic application in endocrine-resistant cancers.[1][2] Western blotting is a fundamental technique to elucidate the molecular mechanisms of GNE-2861 by quantifying changes in the protein levels of its targets and downstream effectors.

Signaling Pathway

GNE-2861 targets group II PAKs, with a particularly high affinity for PAK4. In estrogen receptor-positive breast cancer cells, there exists a positive feedback loop between ERα and PAK4. ERα promotes the transcription of the PAK4 gene, leading to increased PAK4 protein levels. In turn, PAK4 can phosphorylate and stabilize the ERα protein, enhancing its transcriptional activity.[1][2] By inhibiting PAK4, GNE-2861 disrupts this feedback loop, leading to a reduction in ERα protein levels and a subsequent decrease in the expression of ERα target genes. This mechanism is crucial for the ability of GNE-2861 to restore tamoxifen sensitivity in resistant breast cancer cells.[1][2]

Experimental Protocols

This section details a representative Western blot protocol for analyzing protein level changes in GNE-2861-treated cells, based on established methodologies for MCF-7 breast cancer cells.

Cell Culture and GNE-2861 Treatment

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Plate MCF-7 cells and allow them to adhere and reach 70-80% confluency.

-

Treat cells with the desired concentration of GNE-2861 (e.g., 50 μM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

-

Protein Extraction

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the culture dish.

-

Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

-

Clarification of Lysate:

-

Centrifuge the cell lysate at 14,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Western Blotting

-

Sample Preparation:

-

Dilute the protein lysates to the same concentration with RIPA buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Include a pre-stained protein ladder to monitor protein separation and size.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ERα, anti-PAK4, or anti-β-actin as a loading control) diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000 for ERα and PAK4, and 1:5000 for β-actin.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the protein of interest's band intensity to the loading control's band intensity.

-

Data Presentation

The following table summarizes the quantitative data on the effect of GNE-2861 treatment on ERα and PAK4 protein levels in MCF-7 cells, as determined by Western blot analysis. Data is presented as the relative protein level compared to the control, normalized to a loading control (β-actin).

| Treatment | Target Protein | Relative Protein Level (Mean ± SD, n=3) | P-value |

| Control (Vehicle) | ERα | 1.00 ± 0.00 | - |

| GNE-2861 (50 µM) | ERα | 0.55 ± 0.07 | < 0.05 |

| Control (Vehicle) | PAK4 | 1.00 ± 0.00 | - |

| GNE-2861 (50 µM) | PAK4 | 1.10 ± 0.12 | > 0.05 (ns) |

Data is representative and based on the findings from Zhuang et al., Oncotarget, 2015. The study showed a significant decrease in ERα protein levels upon GNE-2861 treatment, while PAK4 levels remained relatively unchanged after 24 hours of treatment.[1]

Conclusion

This document provides a comprehensive guide for performing Western blot analysis to investigate the effects of the group II PAK inhibitor, GNE-2861, on cellular protein expression. The provided protocol and signaling pathway information will aid researchers in designing and executing experiments to further elucidate the mechanism of action of GNE-2861 and similar compounds in relevant cell models.

References

Application Notes and Protocols for G-2861 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of GNE-2861, a selective inhibitor of group II p21-activated kinases (PAKs). The protocols outlined below are based on the known mechanism of action of GNE-2861 and established methodologies for in vivo studies with similar kinase inhibitors.

Introduction

GNE-2861 is a potent and selective small molecule inhibitor of group II PAKs, which include PAK4, PAK5, and PAK6.[1][2][3] It has demonstrated significant preclinical activity, particularly in the context of overcoming tamoxifen resistance in estrogen receptor-alpha (ERα)-positive breast cancer.[4][5][6] Mechanistically, GNE-2861 perturbs ERα signaling through the inhibition of PAK4.[4][5] PAK4 has been shown to phosphorylate ERα at Serine-305, a modification that enhances ERα transcriptional activity and protein stability, contributing to tamoxifen resistance.[4][5] By inhibiting PAK4, GNE-2861 reduces ERα protein levels and signaling, thereby restoring sensitivity to tamoxifen.[4]

These protocols are designed to guide researchers in planning and executing in vivo studies to evaluate the efficacy of GNE-2861, both as a monotherapy and in combination with other agents like tamoxifen, in relevant preclinical cancer models.

GNE-2861 Mechanism of Action and Signaling Pathway

GNE-2861 exerts its effects by targeting the PAK4-ERα signaling axis. In tamoxifen-resistant breast cancer cells, a positive feedback loop exists where ERα promotes the expression of PAK4, and PAK4, in turn, stabilizes and activates ERα.[4][5] GNE-2861 disrupts this cycle.

Signaling Pathway Diagram

Caption: GNE-2861 signaling pathway in ERα-positive breast cancer.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of GNE-2861 against PAK isoforms.

| Target | IC50 (nM) | Reference |

| PAK4 | 7.5 | [1][2][3] |

| PAK5 | 36 | [1] |

| PAK6 | 126 | [1] |

| PAK1 | 5420 | [2] |

| PAK2 | 970 | [2] |

| PAK3 | >10000 | [2] |

In Vivo Experimental Protocols

While specific in vivo studies for GNE-2861 are not extensively published, the following protocols are based on established methods for evaluating PAK inhibitors in xenograft models.

Breast Cancer Xenograft Model to Test GNE-2861 and Tamoxifen Combination

This protocol is designed to assess the ability of GNE-2861 to restore tamoxifen sensitivity in a tamoxifen-resistant breast cancer xenograft model.

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo efficacy testing of GNE-2861.

Materials:

-

Animal Model: Female athymic nude or NOD scid gamma (NSG) mice, 6-8 weeks old.

-

Cell Line: Tamoxifen-resistant human breast cancer cell line (e.g., MCF-7/LCC2).

-

Reagents:

-

GNE-2861

-

Tamoxifen

-

Vehicle for GNE-2861 (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

-

Vehicle for Tamoxifen (e.g., corn oil)

-

Matrigel

-

Protocol:

-

Cell Culture and Implantation:

-

Culture MCF-7/LCC2 cells under standard conditions.

-

On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: GNE-2861 alone

-

Group 3: Tamoxifen alone

-

Group 4: GNE-2861 in combination with Tamoxifen

-

-

Drug Formulation and Administration:

-

GNE-2861: Based on studies with other PAK4 inhibitors, a starting dose could be in the range of 50-100 mg/kg, administered daily by oral gavage. The final formulation should be a homogenous suspension.

-

Tamoxifen: A standard dose is 10 mg/kg, administered daily by oral gavage or subcutaneous injection.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 28 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Process a portion of the tumor for downstream analysis (e.g., snap-freeze for western blotting, fix in formalin for immunohistochemistry).

-

-

Endpoint Analysis:

-

Tumor Growth Inhibition (TGI): Compare the tumor volumes and weights between the treatment groups.

-

Pharmacodynamic (PD) Markers:

-

Western Blot: Analyze tumor lysates for levels of p-ERα (Ser305), total ERα, and PAK4.

-

Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

-

Pharmacokinetic (PK) Study Design

A preliminary pharmacokinetic study is crucial to determine the optimal dosing regimen for GNE-2861.

Protocol:

-

Animal Model: Use the same strain of mice as in the efficacy study.

-

Dosing: Administer a single dose of GNE-2861 via the intended clinical route (e.g., oral gavage) and also intravenously to determine bioavailability.

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Analysis: Analyze plasma concentrations of GNE-2861 using a validated LC-MS/MS method.

-

PK Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation and Interpretation

All quantitative data from the in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Example Data Tables:

Tumor Growth Inhibition

| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % TGI |

| Vehicle | |||

| GNE-2861 | |||

| Tamoxifen | |||

| GNE-2861 + Tamoxifen |

Pharmacodynamic Marker Analysis (from Western Blot densitometry)

| Treatment Group | Relative p-ERα (Ser305) Level ± SEM | Relative Total ERα Level ± SEM |

| Vehicle | ||

| GNE-2861 | ||

| Tamoxifen | ||

| GNE-2861 + Tamoxifen |

Conclusion

The provided protocols offer a framework for the in vivo evaluation of GNE-2861. The experimental design focuses on a clinically relevant question: the potential of GNE-2861 to overcome tamoxifen resistance in breast cancer. By carefully following these methodologies and adapting them as necessary based on preliminary findings, researchers can generate robust and meaningful data to advance the preclinical development of this promising PAK inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting PAK4 to reprogram the vascular microenvironment and improve CAR-T immunotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Migration Assays Using GNE-2861

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial in various physiological and pathological events, including embryonic development, immune response, tissue repair, and cancer metastasis. The p21-activated kinases (PAKs) are key regulators of cell motility and cytoskeletal dynamics, making them attractive therapeutic targets for diseases characterized by aberrant cell migration, such as cancer. GNE-2861 is a potent and selective inhibitor of group II PAKs, which include PAK4, PAK5, and PAK6. These kinases play a significant role in orchestrating the complex signaling networks that govern cell migration. This document provides detailed protocols for assessing the effect of GNE-2861 on cell migration using two standard in vitro methods: the wound healing (scratch) assay and the transwell (Boyden chamber) assay.

GNE-2861: Mechanism of Action in Cell Migration

GNE-2861 exerts its inhibitory effect on cell migration by targeting the catalytic activity of PAK4, PAK5, and PAK6. These kinases are downstream effectors of small Rho GTPases, such as Cdc42 and Rac1. Upon activation, group II PAKs phosphorylate a multitude of substrates involved in cytoskeletal rearrangement, focal adhesion dynamics, and the expression of genes related to cell motility.

Key signaling events modulated by group II PAKs in the context of cell migration include:

-

Cytoskeletal Reorganization: PAKs influence the polymerization and organization of the actin cytoskeleton, a primary driver of cell movement. This is partly achieved through the LIM kinase 1 (LIMK1)/cofilin pathway, where activated LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of migratory structures like lamellipodia and filopodia.

-

Focal Adhesion Dynamics: PAKs can phosphorylate paxillin, a key component of focal adhesions, which are crucial for cell attachment to the extracellular matrix (ECM) and for generating traction during migration. Phosphorylation of paxillin can modulate focal adhesion turnover, a necessary process for cell movement.

-

Gene Expression: Group II PAKs can activate various transcription factors and signaling pathways, including the Wnt/β-catenin and MAPK pathways, which regulate the expression of genes involved in cell migration and invasion.

By inhibiting PAK4, PAK5, and PAK6, GNE-2861 is expected to disrupt these processes, leading to a reduction in cancer cell migration and invasion.

Application Notes and Protocols: GNE-2861 for Studying Tamoxifen Resistance in MCF-7 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: